molecular formula C23H21N5O6 B2511639 ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251678-31-5

ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2511639
CAS No.: 1251678-31-5
M. Wt: 463.45
InChI Key: VJPDHFIWVAJKHV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including ester, amide, and triazolopyrazine moieties, makes this compound an interesting subject for chemical and pharmacological studies.

Scientific Research Applications

Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical, the mechanism would depend on the specific biological target. For example, some compounds with a similar structure are known to inhibit glycogen phosphorylase .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, further studies would likely focus on its efficacy, safety, and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multi-step reactions. One common approach is to start with the synthesis of the triazolopyrazine core, followed by the introduction of the methoxyphenoxy group and the acetamido linkage. The final step involves esterification to obtain the ethyl benzoate derivative.

    Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.

    Introduction of Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using suitable phenol derivatives.

    Acetamido Linkage Formation: This step involves the coupling of the triazolopyrazine intermediate with acetamido derivatives using coupling agents like EDCI or DCC.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated synthesizers can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Comparison with Similar Compounds

Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can be compared with other triazolopyrazine derivatives:

    Ethyl 2-{2-[8-(4-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate: Similar structure but with a different substitution pattern on the phenoxy group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 2-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6/c1-3-33-22(30)17-9-4-5-10-18(17)25-19(29)14-28-23(31)27-12-11-24-21(20(27)26-28)34-16-8-6-7-15(13-16)32-2/h4-13H,3,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPDHFIWVAJKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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